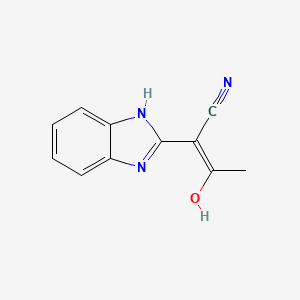

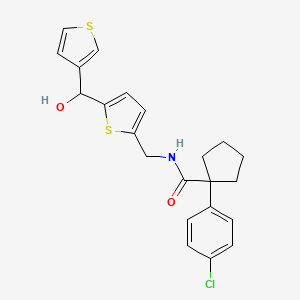

![molecular formula C20H18F6N2O5S B2885366 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide CAS No. 690249-68-4](/img/structure/B2885366.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl ring with trifluoromethyl groups, a methoxy group, a morpholine ring, and a sulfonylbenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including amide bond formation .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the phenyl ring with trifluoromethyl groups could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of trifluoromethyl groups could increase its lipophilicity .Scientific Research Applications

Antimicrobial Agent Development

The trifluoromethyl groups in F1743-0049 contribute to its potential as an antimicrobial agent. Research indicates that derivatives of this compound can be potent growth inhibitors of drug-resistant bacteria, such as MRSA . These compounds can be synthesized to target specific bacterial strains, offering a pathway to novel antibiotics.

Organic Synthesis and Catalysis

F1743-0049 serves as a motif for catalyst development in organic chemistry. Its ability to activate substrates and stabilize developing charges in transition states makes it a valuable asset in promoting organic transformations . This compound is particularly significant in the development of H-bond organocatalysts, which are crucial for various synthetic processes.

Drug-Resistant Bacteria Treatment

Compounds containing the F1743-0049 structure have shown effectiveness against biofilms of S. aureus, including those resistant to methicillin . This application is critical in addressing the growing concern of antibiotic resistance in healthcare settings.

Enantioselective Synthesis

The structural features of F1743-0049 make it suitable for use in enantioselective synthesis, which is essential for creating chiral molecules with specific configurations . These molecules are important in pharmaceuticals, where the orientation of a molecule can affect its biological activity.

Cinchona Alkaloid Derivatives

F1743-0049 is used to synthesize cinchona alkaloid derivatives, which are known for their medicinal properties, including anti-malarial effects . These derivatives can be applied in the synthesis of other therapeutic agents, leveraging the bioactivity of cinchona alkaloids.

Material Science

The compound’s unique properties may be explored in material science for the development of new materials with specific electronic or photonic characteristics. The electron-withdrawing trifluoromethyl groups could influence the material’s reactivity and stability, making it a candidate for advanced material design .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N2O5S/c1-32-17-3-2-15(34(30,31)28-4-6-33-7-5-28)11-16(17)18(29)27-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-3,8-11H,4-7H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYPMLWLELOWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)

![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)

![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)